molecular formula C19H20O7 B1666477 Abruquinone A CAS No. 71593-10-7

Abruquinone A

Cat. No. B1666477
CAS RN: 71593-10-7
M. Wt: 360.4 g/mol
InChI Key: ILLAZKQERSVUDX-LLVKDONJSA-N
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Description

Abruquinone A is a phytoconstituent found in Abrus precatorius, a plant belonging to the Fabaceae family . This plant is traditionally used for various medicinal purposes, and its extracts have been investigated for their phytoconstituents and ethnopharmacological properties .


Synthesis Analysis

The synthesis of Abruquinone A involves the plant extracts of A. precatorius . The plant is known for its diverse medicinal phytochemicals, making it a potential bioresource for the commercial production of herbal medicines .


Molecular Structure Analysis

Abruquinone A contains a total of 48 bonds, including 28 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 2 aliphatic ketones, 2 aliphatic ethers, and 3 aromatic ethers .


Chemical Reactions Analysis

Abruquinone A, along with other abruquinones, has been found to possess various biological activities. For instance, abruquinones B and I have shown trypanocidal properties . Additionally, abruquinones M and N have demonstrated anticancer potential .

Scientific Research Applications

Blockade of Inflammatory Processes

Abruquinone A, identified as a natural isoflavanquinone, has been studied for its ability to suppress the production of inflammatory mediators in rat neutrophils. It inhibits the recruitment and phosphorylation of cytosolic phospholipase A(2) (cPLA(2)) and 5-lipoxygenase (5-LO), thus reducing the production of thromboxane B(2) and leukotriene B(4). These effects suggest a potential role for abruquinone A in managing inflammatory conditions, especially where these mediators are involved (Hsu et al., 2008).

Antitubercular and Antiplasmodial Activities

Studies have identified abruquinone A among other compounds from Abrus precatorius exhibiting antitubercular, antiplasmodial, and cytotoxic activities. This highlights the potential of abruquinone A in the development of treatments against tuberculosis and malaria (Limmatvapirat et al., 2004).

Anticancer Potential

Abruquinone A and related compounds have shown promising results in anti-cancer research. Certain abruquinones, including abruquinone A, have demonstrated cytotoxicity against various cancer cell lines, indicating their potential as candidates for further cancer treatment research (Okoro et al., 2021).

Antibacterial and Antiurease Effects

Abruquinone A has been identified to have significant antibacterial and antiurease activities. This suggests its potential in the development of new antibacterial and antiurease drugs, particularly in the context of multidrug-resistant bacterial strains (Okoro et al., 2022).

Antitrypanosomal Properties

Research has also uncovered the antitrypanosomal activities of abruquinone A, demonstrating its efficacy against Trypanosoma brucei rhodesiense. This suggests its potential as a treatment for human African trypanosomiasis, a neglected tropical disease (Hata et al., 2014).

Safety And Hazards

While specific safety and hazards related to Abruquinone A are not mentioned in the sources, it’s important to note that Abrus precatorius, the plant from which Abruquinone A is derived, contains toxic components such as abrin . Therefore, caution should be exercised when handling or using products derived from this plant.

Future Directions

Abrus precatorius, the source of Abruquinone A, is viewed as a potential bioresource for the commercial production of herbal medicines . Future prospects include further investigations into the ethnopharmacological activities of this plant for application in the health sector .

properties

CAS RN

71593-10-7

Product Name

Abruquinone A

Molecular Formula

C19H20O7

Molecular Weight

360.4 g/mol

IUPAC Name

5-[(3S)-6,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl]-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C19H20O7/c1-22-15-6-10-5-11(9-26-14(10)8-16(15)23-2)12-7-13(20)18(24-3)19(25-4)17(12)21/h6-8,11H,5,9H2,1-4H3/t11-/m1/s1

InChI Key

ILLAZKQERSVUDX-LLVKDONJSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C[C@H](CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC

SMILES

COC1=C(C=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Abroquinone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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